molecular formula C15H19NO B14709692 2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- CAS No. 13894-69-4

2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)-

Katalognummer: B14709692
CAS-Nummer: 13894-69-4
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: PSAKYIJFKFCZFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- typically involves the coupling of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2E,4Z)-: A stereoisomer with different spatial arrangement of double bonds.

    2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2E,4E)-: Another stereoisomer with both double bonds in the E configuration.

Uniqueness

2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where specific stereochemical properties are required.

Eigenschaften

CAS-Nummer

13894-69-4

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide

InChI

InChI=1S/C15H19NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h1,9-12,14H,7-8,13H2,2-3H3,(H,16,17)

InChI-Schlüssel

PSAKYIJFKFCZFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C=CC=CCCC#CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.